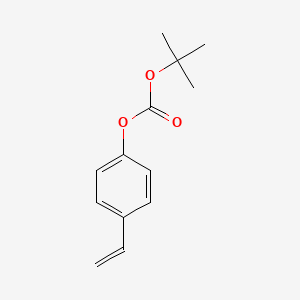










|
REACTION_CXSMILES
|
C(OC1[CH:12]=[CH:11][C:8]([CH:9]=[CH2:10])=[CH:7][CH:6]=1)(=O)C.[OH-].[K+].[C:15]([O:22][C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24])(OC(C)(C)C)=O>C(OCC)(=O)C.CO>[C:26]([O:25][C:23]([O:22][C:15]1[CH:10]=[CH:9][C:8]([CH:11]=[CH2:12])=[CH:7][CH:6]=1)=[O:24])([CH3:27])([CH3:28])[CH3:29] |f:1.2|
|


|
Name
|
|
|
Quantity
|
751 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C)C=C1
|
|
Name
|
|
|
Quantity
|
3767 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
634 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
molten
|
|
Quantity
|
1685 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
1197 g
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The contents of the vessel were stirred an additional 1.4 hours at 25° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
equipped with a mechanical stirrer, condenser, and ice-bath
|
|
Type
|
WASH
|
|
Details
|
The reaction slurry was washed twice with 4-liter portions of deionized water
|
|
Type
|
CUSTOM
|
|
Details
|
stripped at 35° C.
|
|
Type
|
CUSTOM
|
|
Details
|
50 mm Hg until most of the solvent had been removed
|
|
Type
|
CUSTOM
|
|
Details
|
was further stripped at 75° C.
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|


Reaction Time |
1.4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)OC1=CC=C(C=C)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 82% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |